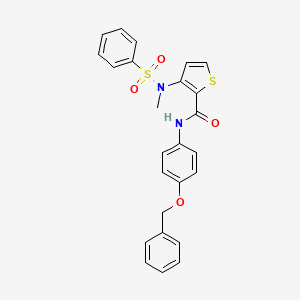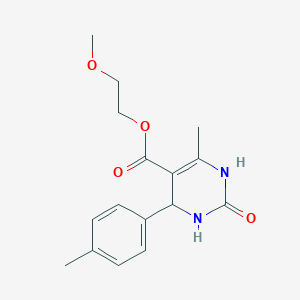![molecular formula C21H17FO3 B2540695 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate CAS No. 477860-05-2](/img/structure/B2540695.png)
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate" is a chemical entity that appears to be related to various research areas, including the development of protecting groups for alcohols, the synthesis of fluorescent probes, and the study of chemiluminescence. Although the exact compound is not directly mentioned in the provided papers, the research context suggests a focus on the synthesis and application of fluorine-substituted aromatic compounds, which are of interest due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures, as seen in the preparation of benzoxazole and benzothiazole analogs for fluorescent probes , and the synthesis of bicyclic dioxetanes . The introduction of a benzyl ether-type protecting group for alcohols, as described in the first paper, involves the use of a benzyl bromide and cleavage with tetrabutylammonium fluoride . These methods highlight the complexity and precision required in the synthesis of such compounds, which may be applicable to the synthesis of "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate".
Molecular Structure Analysis
The molecular structure of aromatic compounds with substituents such as fluorine and benzyloxy groups is crucial for their reactivity and application. For instance, the X-ray diffraction analysis of a novel benzamide compound provides detailed insights into its crystalline structure . Such structural analyses are essential for understanding the properties and potential applications of "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate".
Chemical Reactions Analysis
The chemical reactivity of fluorine-substituted aromatic compounds is influenced by the presence of fluorine, which can affect the acidity and stability of the molecule. For example, the high acidity of the fluorophenol moiety in benzoxazole and benzothiazole analogs is responsible for their sensitivity to pH and selectivity in metal cation sensing . Similarly, the stability of the new protecting group under oxidizing conditions is due to the fluoride substituent . These findings suggest that "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate" may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-substituted aromatic compounds are often characterized by their transition temperatures, dielectric anisotropy, and chemiluminescence efficiency. The study of a series of fluoro-substituted cyanophenyl benzoates provides insights into how the position and extent of fluoro-substitution affect these properties . Additionally, the chemiluminescence profile of dioxetanes in different media demonstrates the impact of molecular structure on light emission efficiency . These aspects are relevant to understanding the properties of "4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate".
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Recent advancements in organic synthesis have highlighted the importance of intermediates like 2-Fluoro-4-bromobiphenyl, which serves as a key precursor in manufacturing various pharmaceuticals and compounds with significant biological activity. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the production of anti-inflammatory materials, demonstrates the crucial role of halogenated biphenyls in developing therapeutically relevant molecules (Qiu et al., 2009). This process underscores the potential applications of similar compounds like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate in synthesizing biologically active molecules.
Degradation and Environmental Impact
The degradation of organic compounds, including pharmaceuticals like acetaminophen, in environmental settings has been a subject of extensive study. Advanced oxidation processes (AOPs) have been employed to address the persistence of such compounds in water sources, with research focusing on degradation pathways and the formation of by-products (Qutob et al., 2022). This research area might encompass the environmental behavior and degradation mechanisms of specific acetates like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate, considering its potential release and transformation in natural or engineered ecosystems.
Benzoxaborole Derivatives: Synthesis and Clinical Applications
Benzoxaboroles, known for their broad spectrum of applications, from organic synthesis to clinical trials for various diseases, illustrate the significance of exploring novel chemical entities for therapeutic uses. The synthesis, properties, and application fields of benzoxaboroles, as discussed by Adamczyk-Woźniak et al. (2009), highlight the continuous search for compounds with unique biological activities (Adamczyk-Woźniak et al., 2009). This context may provide insights into the potential pharmacological exploration of compounds like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate.
Advanced Imaging Techniques in Medicine
The development of novel imaging ligands for diseases like Alzheimer's showcases the intersection between chemical innovation and medical advancement. Studies on amyloid imaging in Alzheimer's disease, employing various radioligands, demonstrate the potential of chemical compounds in enhancing diagnostic techniques (Nordberg, 2007). This research area might be relevant for exploring imaging applications of specific fluorinated biphenyls, given their structural characteristics conducive to interacting with biological targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-fluoro-4-(4-phenylmethoxyphenyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-15(23)25-21-12-9-18(13-20(21)22)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHARMUUVDSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)


![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)


![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)